6-Chloropyrazolo[1,5-a]pyrimidin-3-amine chemical properties
6-Chloropyrazolo[1,5-a]pyrimidin-3-amine chemical properties
6-Chloropyrazolo[1,5-a]pyrimidin-3-amine: A Privileged Scaffold for Advanced Kinase Inhibitor Design
Executive Summary
In modern medicinal chemistry, the pursuit of highly selective, metabolically stable kinase inhibitors relies heavily on the selection of optimal core pharmacophores. 6-Chloropyrazolo[1,5-a]pyrimidin-3-amine (CAS: 1780545-52-9) [1] has emerged as a highly privileged bicyclic heterocyclic building block. Recognized for its structural isomorphism to the adenine core of ATP, the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of potent inhibitors, including FDA-approved oncology therapeutics like Larotrectinib[2].
As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, structural causality, and synthetic workflows associated with this specific 6-chloro, 3-amino substituted derivative, providing actionable insights for drug development professionals.
Physicochemical Profiling & Structural Causality
The strategic placement of functional groups on the pyrazolo[1,5-a]pyrimidine core dictates its pharmacological utility and synthetic versatility.
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The Pyrazolo[1,5-a]pyrimidine Core : This electron-rich, fused 5-6 bicyclic system acts as an ATP-competitive pharmacophore. It inserts seamlessly into the ATP-binding pocket of kinases, establishing essential van der Waals interactions[3].
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The 3-Amine Moiety : Positioned on the pyrazole ring, the primary amine serves a dual purpose. Biologically, it acts as a critical hydrogen bond donor/acceptor to the kinase hinge region. Chemically, it is a highly reactive nucleophilic handle for the installation of ureas, amides, or carbamates, which are necessary to optimize target residency time and selectivity[2].
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The 6-Chloro Substitution : The chlorine atom at the C-6 position of the pyrimidine ring is a strategic addition. It exerts an electron-withdrawing effect that modulates the basicity (pKa) of the core, improving metabolic stability. Furthermore, it increases lipophilicity to enhance cellular permeability and provides an orthogonal reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) to probe hydrophobic pockets[4].
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | 6-Chloropyrazolo[1,5-a]pyrimidin-3-amine |
| CAS Registry Number | 1780545-52-9[5] |
| Molecular Formula | C6H5ClN4[6] |
| Molecular Weight | 168.58 g/mol [1] |
| Monoisotopic Mass | 168.02028 Da[6] |
| SMILES | C1=C(C=NC2=C(C=NN21)N)Cl[6] |
| Predicted CCS [M+H]+ | 129.4 Ų[6] |
Synthetic Methodologies & Self-Validating Protocols
The synthesis of 6-chloropyrazolo[1,5-a]pyrimidin-3-amine requires precise chemoselectivity. The standard route involves the regioselective electrophilic nitration of 6-chloropyrazolo[1,5-a]pyrimidine, followed by a controlled reduction[7].
Causality in Protocol Design : The C-3 position of the pyrazolo[1,5-a]pyrimidine ring is the most electron-rich site, making it highly susceptible to electrophilic aromatic substitution (nitration). However, the subsequent reduction of the 3-nitro group to the 3-amine must be carefully managed. Standard catalytic hydrogenation (Pd/C, H2) poses a significant risk of unwanted hydrodechlorination at the C-6 position. Therefore, a milder, chemoselective reduction using Iron (Fe) or Tin(II) chloride (SnCl2) under acidic conditions is mandated to preserve the critical C-Cl bond[8].
Step-by-Step Protocol: Synthesis of 6-Chloropyrazolo[1,5-a]pyrimidin-3-amine
Phase 1: Regioselective Nitration
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Dissolution : Dissolve 1.0 equivalent of 6-chloropyrazolo[1,5-a]pyrimidine in trifluoroacetic acid (TFA) (approx. 5-10 volumes) at 0 °C to maintain a controlled exotherm[7].
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Electrophilic Addition : Add 1.2 equivalents of fuming nitric acid (HNO3) dropwise. Causality: The electron-withdrawing nature of TFA prevents over-nitration while activating the nitric acid to form the highly reactive nitronium ion (NO2+).
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Reaction & Quench : Stir the mixture at ambient temperature for 1-2 hours. Monitor via LC-MS. Once complete, quench by pouring the mixture over crushed ice.
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Isolation : Filter the resulting precipitate, wash with cold water and cold methanol, and dry under vacuum to yield 6-chloro-3-nitropyrazolo[1,5-a]pyrimidine[7].
Phase 2: Chemoselective Reduction
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Activation : Suspend the 6-chloro-3-nitropyrazolo[1,5-a]pyrimidine (1.0 eq) in a mixture of ethanol and water (4:1 v/v). Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl) (2.0 eq). Self-Validation: The use of Fe/NH4Cl ensures the reduction of the nitro group without cleaving the C-6 chlorine atom, self-validating the chemoselectivity of the step[8].
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Reflux : Heat the suspension to 80 °C for 2-4 hours. The reaction progress is indicated by the dissolution of the nitro compound and a distinct color change in the slurry.
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Workup : Cool the mixture to room temperature, filter through a pad of Celite to remove iron residues, and wash the filter cake with ethyl acetate.
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Purification : Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate to afford the pure 6-chloropyrazolo[1,5-a]pyrimidin-3-amine[8].
Pharmacological Applications: Kinase & nSMase2 Inhibition
The 6-chloropyrazolo[1,5-a]pyrimidin-3-amine scaffold is instrumental in two primary therapeutic areas:
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Tropomyosin Receptor Kinase (TRK) Inhibitors : TRK kinases (TrkA, TrkB, TrkC) are activated by neurotrophins and are critical drivers in various cancers (e.g., NTRK gene fusions) and chronic pain pathways[3]. The pyrazolo[1,5-a]pyrimidine core mimics ATP, while the 3-amine is derivatized into ureas or amides to lock the inhibitor into the DFG-out or DFG-in conformation of the kinase[7].
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Neutral Sphingomyelinase 2 (nSMase2) Inhibitors : Recent studies have identified the pyrazolo[1,5-a]pyrimidin-3-amine ring as a superior, low-micromolar scaffold for inhibiting nSMase2, replacing older imidazo[1,2-b]pyridazine cores. These inhibitors show excellent metabolic stability and brain-to-plasma ratios, making them prime candidates for neurodegenerative disease therapies[2].
Systems Visualization
Divergent synthetic functionalization workflow of 6-Chloropyrazolo[1,5-a]pyrimidin-3-amine.
TRK kinase signaling pathway and targeted inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
References
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6-chloropyrazolo[1,5-a]pyrimidin-3-amine - PubChemLite | uni.lu | 6
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CAS:1780545-52-9, 6-氯吡唑[1,5-a]嘧啶-3-胺 - 毕得医药 | bidepharm.com | 1
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1780545-52-9|6-chloropyrazolo[1,5-a]pyrimidin-3-amine | bio-fount.com | 5
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Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold - PMC | nih.gov | 2
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US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors | google.com | 3
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US20110195948A1 - Substituted Pyrazolo[1,5-a]Pyrimidine Compounds as TRK Kinase Inhibitors | google.com | 7
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An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines | mdpi.com | 4
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Application of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine | benchchem.com | 8
Sources
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- 3. US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors - Google Patents [patents.google.com]
- 4. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors | MDPI [mdpi.com]
- 5. 1780545-52-9|6-chloropyrazolo[1,5-a]pyrimidin-3-amine|6-chloropyrazolo[1,5-a]pyrimidin-3-amine|-范德生物科技公司 [bio-fount.com]
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- 7. US20110195948A1 - Substituted Pyrazolo[1,5-a]Pyrimidine Compounds as TRK Kinase Inhibitors - Google Patents [patents.google.com]
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